
1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine, also known as CBFP, is a chemical compound that has gained significant attention in the scientific research community due to its potential use in the development of new drugs. CBFP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study. In
科学的研究の応用
1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine has been studied for its potential use in the development of new drugs. It has been shown to have activity against a range of targets, including dopamine receptors, serotonin receptors, and adrenergic receptors. 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine has also been investigated for its potential use in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
作用機序
The mechanism of action of 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine has been shown to bind to several different types of receptors, including dopamine receptors, serotonin receptors, and adrenergic receptors. This binding activity may lead to changes in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which can affect mood, cognition, and behavior.
Biochemical and Physiological Effects:
1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been reported to increase dopamine and serotonin levels in the brain, which can lead to improvements in mood and cognition. 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine has also been shown to have anxiolytic and antipsychotic effects, making it a promising candidate for the treatment of anxiety and schizophrenia. Additionally, 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
実験室実験の利点と制限
1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have activity against a range of targets. 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine is also relatively stable and can be stored for extended periods of time. However, 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine has some limitations for use in lab experiments. It is not highly selective for specific targets, which can make it difficult to study the effects of 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine on individual receptors. Additionally, 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
将来の方向性
There are several future directions for research on 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine. One area of interest is the development of more selective 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine analogs that can target specific receptors. Additionally, further studies are needed to investigate the in vivo effects of 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine and its potential therapeutic applications. 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine may also have applications in the treatment of various diseases, including neurodegenerative diseases and cancer, and further research is needed to explore these possibilities. Finally, the development of new synthesis methods for 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine and its analogs may lead to more efficient and cost-effective production of these compounds.
Conclusion:
In conclusion, 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine is a promising compound that has gained significant attention in the scientific research community. Its potential use in the development of new drugs and treatment of various diseases makes it a promising candidate for further study. The synthesis method of 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine is relatively straightforward, and it has been shown to have a range of biochemical and physiological effects. While 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine has some limitations for use in lab experiments, there are several future directions for research that may lead to new discoveries and applications for this compound.
合成法
The synthesis of 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine involves the reaction of 4-chlorobenzylamine and 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with piperazine to yield 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine. The synthesis of 1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine has been reported in several scientific publications, and the procedure is relatively straightforward.
特性
製品名 |
1-(4-Chlorobenzyl)-4-(3-fluorobenzoyl)piperazine |
|---|---|
分子式 |
C18H18ClFN2O |
分子量 |
332.8 g/mol |
IUPAC名 |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C18H18ClFN2O/c19-16-6-4-14(5-7-16)13-21-8-10-22(11-9-21)18(23)15-2-1-3-17(20)12-15/h1-7,12H,8-11,13H2 |
InChIキー |
NIKOYIAJYUUUKZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)F |
正規SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Methoxyphenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B248810.png)
![furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248811.png)
![1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)


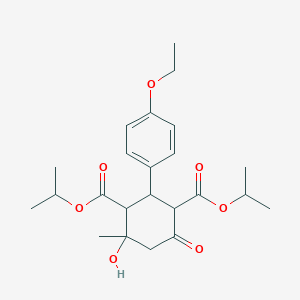
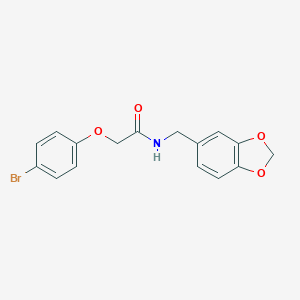
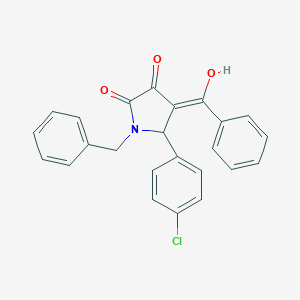

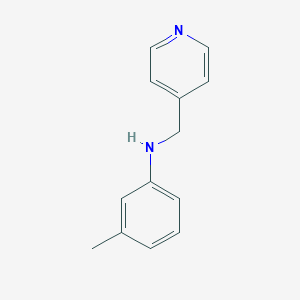
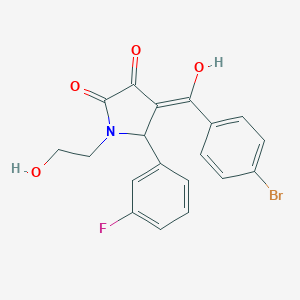

![1-Benzoyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B248837.png)
